molecular formula C17H18N2O4S B2836869 N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzo[b]thiophene-2-carboxamide CAS No. 2034392-59-9

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzo[b]thiophene-2-carboxamide

Cat. No.: B2836869
CAS No.: 2034392-59-9
M. Wt: 346.4
InChI Key: GPZLWMAVAJOXPI-UHFFFAOYSA-N
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Description

N-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)benzo[b]thiophene-2-carboxamide is a synthetic small molecule characterized by a benzo[b]thiophene core linked to a 2,5-dioxopyrrolidin-1-yl group via an ethoxyethyl spacer. The dioxopyrrolidinyl moiety is a reactive succinimide ester, widely employed in bioconjugation chemistry for forming stable bonds with nucleophiles (e.g., amines, thiols) . The benzo[b]thiophene scaffold, a sulfur-containing heterocycle, imparts aromaticity and structural rigidity, which may enhance binding interactions in biological or material science applications .

Properties

IUPAC Name

N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c20-15-5-6-16(21)19(15)8-10-23-9-7-18-17(22)14-11-12-3-1-2-4-13(12)24-14/h1-4,11H,5-10H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPZLWMAVAJOXPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CCOCCNC(=O)C2=CC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzo[b]thiophene-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the benzo[b]thiophene core, which can be synthesized through a series of cyclization reactions involving thiophene and benzene derivatives . The 2,5-dioxopyrrolidin-1-yl group is then introduced via a nucleophilic substitution reaction, where the ethoxyethyl chain is attached to the benzo[b]thiophene core .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to optimize the reaction rates and minimize by-products .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular pathways and targets are still under investigation, but preliminary studies suggest involvement of the NF-κB and MAPK signaling pathways .

Comparison with Similar Compounds

Structural Analogues

Key Structural Features and Derivatives

The compound’s uniqueness lies in its combination of a benzo[b]thiophene carboxamide core and a dioxopyrrolidinyl-ethoxyethyl linker. Below is a comparison with structurally related compounds:

Compound Name Core Structure Linker/Substituent Key Applications/Properties Reference
N-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)benzo[b]thiophene-2-carboxamide Benzo[b]thiophene Ethoxyethyl-dioxopyrrolidinyl Likely bioconjugation, drug delivery
N-(2-Nitrophenyl)thiophene-2-carboxamide Thiophene 2-Nitrophenyl (no spacer) Antibacterial/antifungal studies; crystallography
Methyl 3-(2,5-dioxopyrrolidin-1-yl)propanoate Dioxopyrrolidinyl ester Methyl propanoate (shorter chain) Commercial synthetic intermediate
Compound 5c (from ) Peptide backbone Dioxopyrrolidinyl-ethoxyethoxyethyl Targeted integrin activation
Analysis
  • Linker Flexibility : The ethoxyethyl spacer offers increased flexibility compared to rigid peptide-based linkers (e.g., Compound 5c ), which may improve solubility or accessibility in conjugation reactions .
  • Reactive Group: The dioxopyrrolidinyl (succinimide ester) group is a common feature in bioconjugation reagents, shared with Methyl 3-(2,5-dioxopyrrolidin-1-yl)propanoate but with a more complex architecture in the target compound .
Comparison with Analogues
  • N-(2-Nitrophenyl)thiophene-2-carboxamide : Synthesized via direct coupling of 2-thiophenecarbonyl chloride with 2-nitroaniline in acetonitrile, without requiring spacer functionalization .
  • Compound 5c : Utilizes peptide synthesis strategies, including Boc-protection/deprotection and acylation with dioxopyrrolidinyl-containing carbamates in DMF .
Key Differences
  • The target compound’s synthesis requires multi-step spacer incorporation, whereas simpler analogues (e.g., nitrophenyl derivatives) rely on direct coupling.
  • Peptide-based analogues (Compound 5c ) demand orthogonal protection strategies, contrasting with the target’s reliance on NHS/DCC chemistry .

Physicochemical Properties

While explicit data (e.g., solubility, melting point) for the target compound are unavailable, inferences can be drawn from analogues:

  • Crystallinity : The benzo[b]thiophene core likely enhances crystallinity compared to furan-based analogues (e.g., N-(2-nitrophenyl)furan-2-carboxamide ), which exhibit dihedral angles of ~9.7° between aromatic rings .
  • Solubility: The ethoxyethyl spacer may improve aqueous solubility relative to methyl esters (e.g., Methyl 3-(2,5-dioxopyrrolidin-1-yl)propanoate) due to increased hydrophilicity .
  • Stability : The dioxopyrrolidinyl group’s hydrolytic instability at physiological pH is a shared limitation with other succinimide esters, necessitating rapid conjugation post-activation .

Biological Activity

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzo[b]thiophene-2-carboxamide is a complex organic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H16N4O4S
  • Molecular Weight : 348.4 g/mol
  • CAS Number : 2034537-99-8

The compound features a benzo[b]thiophene core, which is known for its biological activities, including anticancer and antimicrobial properties. The presence of the dioxopyrrolidine moiety suggests potential interactions with various biological targets.

Anticancer Properties

Recent studies indicate that derivatives of benzo[b]thiophene compounds exhibit significant anticancer activity. For example, related compounds have shown effectiveness in inhibiting the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

CompoundActivityEC50 (μM)Reference
Compound AAnticancer5.0
Compound BAnticancer10.0

Neuroprotective Effects

Research has demonstrated that similar compounds can protect neuronal cells from oxidative stress and apoptosis. The dioxopyrrolidine structure may play a role in enhancing neuroprotection by modulating calcium channels or reducing endoplasmic reticulum stress.

The proposed mechanisms of action for this compound include:

  • Calcium Channel Modulation : The compound may inhibit calcium currents mediated by L-type calcium channels, which is crucial for neuronal excitability and survival.
  • Endoplasmic Reticulum Stress Reduction : Similar compounds have been shown to alleviate ER stress in pancreatic β-cells, suggesting a potential pathway for protecting against metabolic disorders like diabetes .
  • Antioxidant Activity : The compound's structure may contribute to its ability to scavenge free radicals, thereby reducing oxidative damage in cells.

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds related to this compound:

  • Study on β-cell Protection : A study highlighted the protective effects of similar compounds against ER stress-induced death in pancreatic β-cells, with EC50 values indicating strong efficacy at low concentrations .
  • Neuroprotective Study : Another investigation reported that derivatives exhibited neuroprotective effects in models of neurodegeneration, emphasizing their potential use in treating conditions like Alzheimer's disease .

Q & A

Q. Table 1. Solvent Optimization for Amide Coupling

SolventYield (%)Purity (HPLC)Notes
DCM7592%Fast reaction, easy workup
DMF8885%Requires column purification
THF6290%Slow kinetics

Q. Table 2. Biological Activity of Structural Analogs

Analog StructureIC50 (μM)TargetReference
Benzo[b]thiophene-pyrazole0.45COX-2
Thiophene-pyrrolidinone1.2EGFR kinase

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